

Fumonisin B2-13C34 method development validation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fumonisin B2-13C34

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Analytical Methodologies for Fumonisin B2-13C34

The core application of the U-[13C34]-Fumonisin B2 internal standard is in **Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)** for accurate quantification in complex matrices. Below are the key validated methodologies.

Aspect	Method 1: LC-MS/MS for Feed & Excreta [1]	Method 2: HPLC-FLD for Food Matrices [2]
Core Technique	UPLC-MS/MS (Multiple Reaction Monitoring - MRM)	HPLC with Fluorescence Detection (FLD)
Primary Application	Animal feed and excreta (parent & hydrolyzed Fumonisins)	Various foods (corn, flour, dried fruits)
Sample Prep	Extraction with ACN/water/formic acid; alkaline hydrolysis; MAX SPE cleanup	Immunoaffinity (FumoniStar), C18, or MultiSep 211 SPE cleanup
Internal Standard	U-[13C34]-Fumonisin B2 and other 13C-labeled Fumonisins	Not specified (method does not require isotopic internal standard)

| **Chromatography** | **Column:** CORTECS C18 (2.1 x 100 mm, 1.6 μm) **Mobile Phase:** 0.2% formic acid in water vs. 0.2% formic acid in methanol (gradient) | **Mobile Phase:** Formic acid and methanol (gradient) **Derivatization:** Automated online pre-column derivatization with OPA | | **Key Performance** | **Recovery:** 82.6-115.8% **Precision (RSD):** 3.9-18.9% **LOQ:** 160 $\mu\text{g}/\text{kg}$ | **LOD:** 0.006 $\mu\text{g}/\text{mL}$ (FB1), 0.012 $\mu\text{g}/\text{mL}$ (FB2) **Recovery:** 70-120% with IAC cleanup **Precision (RSD):** <0.85% |

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis with Internal Standard Calibration

This method is optimal for high-precision quantification and metabolism studies [1].

- **Sample Preparation**

- **Extraction:** Homogenize the sample (feed or excreta) and extract with a solvent mixture of Acetonitrile/Water/Formic Acid (74/25/1, v/v/v) using shaking and ultrasonication [1].
- **Alkaline Hydrolysis (for total Fumonisin):** Take a portion of the extract, add ^{13}C -labeled FB standards, and hydrolyze in a water bath at **70°C for 1 hour**. This converts parent Fumonisin and metabolites into hydrolyzed forms (HFBs) [1].
- **SPE Cleanup:** Load the hydrolyzed solution onto an Oasis **MAX (Mixed-Mode Anion Exchange) cartridge**. After conditioning, wash with 2% ammonium hydroxide to remove impurities. Elute the target HFBs with **2% formic acid in methanol** [1].

- **LC-MS/MS Analysis**

- **Chromatography:** Use a **CORTECS C18 column** (2.1 mm \times 100 mm, 1.6 μm) with a gradient elution using 0.2% formic acid in water and 0.2% formic acid in methanol. This provides excellent separation, especially for isomers FB2 and FB3 [1].
- **Mass Spectrometry:** Operate the mass spectrometer in **Multiple-Reaction Monitoring (MRM)** mode for high selectivity and sensitivity. The $^{13}\text{C}_{34}$ -labeled internal standard corrects for matrix effects and losses during sample preparation [1] [3].

- **Calibration and Quantification**

- Prepare a standard curve using Fumonisin B2 that undergoes the same alkaline hydrolysis and cleanup procedure as the samples. This simultaneously generates the corresponding U- $^{13}\text{C}_{34}$ -HFB2 for accurate internal calibration [1].

- The method shows good linearity ($r > 0.99$) and acceptable recovery and precision, making it suitable for validating exposure biomarkers in animals [1].

Protocol 2: HPLC-FLD Analysis for Regulatory Food Safety

This method is a robust and sensitive alternative when MS instrumentation is not available [2].

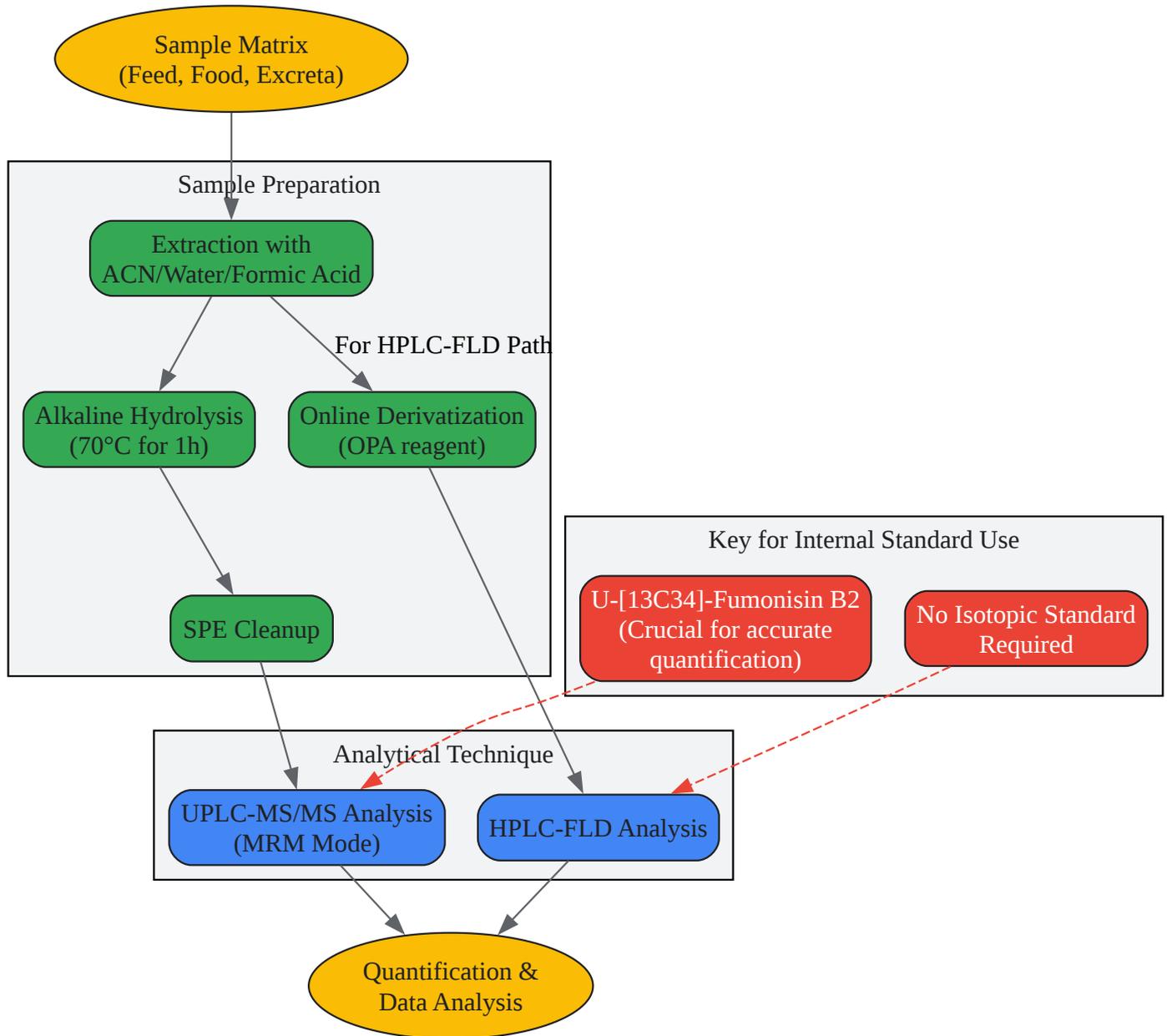
- **Sample Cleanup**

- Among the evaluated strategies, **Immunoaffinity Columns (FumoniStar)** provided optimal recoveries (70-120%) across all tested food matrices, including dried figs, raisins, corn, and wheat flour [2].
- **MultiSep 211 Fum** columns also yielded good recoveries for dried figs and raisins, while **C18 cartridges** were acceptable for dried figs and wheat flour [2].

- **Derivatization and Chromatography**

- Employ **automated online pre-column derivatization** with o-phthaldialdehyde (OPA). A "sandwich injection" protocol (reagent + sample + reagent) yields the highest analytical response and reproducibility [2].
- Use a mobile phase of **formic acid and methanol** under a gradient program instead of traditional phosphate buffers to prevent equipment damage and ensure stable operation. This achieves baseline separation of FB1 and FB2 in under 20 minutes [2].

The following workflow diagram outlines the two main methodological paths for Fumonisin B2 analysis:



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Key Validation Parameters

When developing and validating your method, ensure the following parameters are assessed, as demonstrated in the referenced studies:

Validation Parameter	Acceptance Criteria & Notes
Linearity	Relative coefficient (r) > 0.99 [1].
Recovery	Ideally 70-120% , varies with matrix and cleanup method [1] [2].
Precision	Relative Standard Deviation (RSD) < 15% (wider ranges possible in complex matrices like excreta) [1] [2].
Limit of Quantification (LOQ)	Method-dependent; can be as low as 160 µg/kg for feed or 0.012 µg/mL in standard solutions [1] [2].
Selectivity/Specificity	Achieved via MRM mode in MS or baseline separation in HPLC; confirmed by lack of interference in blank matrices [1] [2].

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References

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2. Determination of Fumonisin B₁ and B₂ in Food Matrices [pmc.ncbi.nlm.nih.gov]
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